N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine
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Overview
Description
N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine is a chiral compound that exists as two enantiomers, R and S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine typically involves chiral resolution techniques to separate the R and S enantiomers. The synthetic routes often include asymmetric synthesis methods, which utilize chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity. Common reaction conditions involve controlled temperatures, specific solvents, and precise pH levels to ensure the stability and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chiral resolution processes, such as high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). These methods are efficient in separating the enantiomers on an industrial scale, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halides or amines in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine is used as a chiral building block for the synthesis of more complex molecules. Its enantiomers are valuable in studying stereochemistry and chiral catalysis.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and the effects of chirality on biological activity. It serves as a model compound for understanding the behavior of chiral molecules in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its enantiomers may exhibit different pharmacological activities, making it a candidate for drug development and chiral drug design.
Industry
In the industrial sector, this compound is used in the production of chiral intermediates and fine chemicals. Its unique properties make it suitable for applications in the pharmaceutical, agrochemical, and specialty chemical industries.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chirality plays a crucial role in determining its binding affinity and activity. The R and S enantiomers may interact differently with the same target, leading to distinct biological effects. The pathways involved in its mechanism of action include enzyme inhibition, receptor activation, and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(R/S)-ZINC-3574: A closely related compound with similar chemical structure but different stereochemistry.
(R/S)-ZINC-3575: Another analog with variations in functional groups, leading to different chemical and biological properties.
Uniqueness
N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine stands out due to its specific chiral properties and the ability to undergo a wide range of chemical reactions. Its enantiomers exhibit distinct biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5/c1-21(2)15-9-11-22(13-15)18-12-16(14-6-4-3-5-7-14)20-17-8-10-19-23(17)18/h3-8,10,12,15H,9,11,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBSPAZCFAIBJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)C2=CC(=NC3=CC=NN32)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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